2,3,4-Trichlorobenzaldehyde

Description

BenchChem offers high-quality 2,3,4-Trichlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trichlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

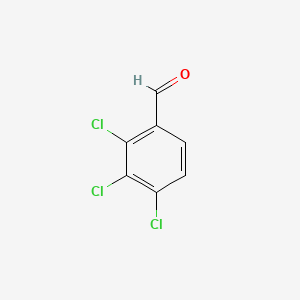

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOOOIUXYRHDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941047 | |

| Record name | 2,3,4-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19361-59-2 | |

| Record name | Benzaldehyde, 2,3,4-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019361592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Polychlorinated Benzaldehydes

An In-depth Technical Guide to the Chemical Properties of 2,3,4-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

2,3,4-Trichlorobenzaldehyde is a synthetically significant aromatic aldehyde whose utility is derived from its unique electronic and steric properties. As a member of the polychlorinated benzaldehyde family, it serves as a versatile building block in medicinal chemistry and materials science. The strategic placement of three electron-withdrawing chlorine atoms on the benzene ring profoundly influences the reactivity of both the aromatic system and the aldehyde functional group. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for its application in advanced research and development.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and structural characteristics is foundational to its application. 2,3,4-Trichlorobenzaldehyde is a solid at room temperature, a characteristic shared with its isomers.[1] Its key identifiers and computed properties are summarized below for rapid reference.

| Property | Value | Source |

| IUPAC Name | 2,3,4-Trichlorobenzaldehyde | PubChem[2] |

| CAS Number | 19361-59-2 | PubChem[2] |

| Molecular Formula | C₇H₃Cl₃O | PubChem[2] |

| Molecular Weight | 209.46 g/mol | ChemicalBook[3] |

| InChIKey | WMOOOIUXYRHDEZ-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | C1=CC(=C(C(=C1C=O)Cl)Cl)Cl | PubChem[2] |

| Melting Point | Data not consistently available | Chemical Synthesis Database[4] |

| Boiling Point | Data not available | Chemical Synthesis Database[4] |

Molecular Structure Diagram

The substitution pattern is critical to the molecule's reactivity and steric profile.

Caption: Structure of 2,3,4-Trichlorobenzaldehyde.

Synthesis Methodology

The synthesis of substituted benzaldehydes can be approached through various strategies, including electrophilic formylation or the oxidation of corresponding benzyl alcohols or halides.[5] For 2,3,4-trichlorobenzaldehyde, a well-documented and reliable method involves the selective oxidation of 2,3,4-trichlorobenzyl alcohol.[3]

The causality for this choice is clear: direct formylation of 1,2,3-trichlorobenzene is challenging due to the severe deactivation of the aromatic ring by the three chloro- substituents. The oxidation of a pre-functionalized benzyl group provides a more direct and higher-yielding pathway.

Caption: Synthesis workflow for 2,3,4-Trichlorobenzaldehyde.

Experimental Protocol: Oxidation of 2,3,4-Trichlorobenzyl Alcohol

This protocol is based on a standard procedure for the oxidation of benzyl alcohols to aldehydes using manganese dioxide (MnO₂), a mild and selective oxidizing agent that minimizes over-oxidation to the carboxylic acid.[3]

-

System Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trichlorobenzyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Reagent Addition: Add activated manganese dioxide (MnO₂) in excess (typically 5-10 equivalents by weight). The use of excess reagent is crucial as its activity can vary, and this ensures the reaction proceeds to completion.

-

Reaction Execution: Heat the mixture to reflux and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the solid manganese oxides. The filter cake should be washed thoroughly with additional solvent to recover all the product.

-

Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to yield pure 2,3,4-trichlorobenzaldehyde.

This protocol is self-validating through the use of chromatographic monitoring (TLC/GC), which provides clear evidence of the conversion of the starting material to the product and indicates the point of reaction completion.

Spectroscopic Profile and Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. Spectroscopic methods provide a molecular fingerprint.

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): A singlet resonance far downfield, typically in the range of δ 9.8-10.2 ppm. The deshielding is due to the strong anisotropic effect of the carbonyl group. Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.2-8.0 ppm), corresponding to the two adjacent protons on the ring. The coupling constant (J) would be characteristic of ortho-coupling. |

| ¹³C NMR | Carbonyl Carbon (C=O): A highly deshielded signal around δ 185-195 ppm.[2] Aromatic Carbons: Six distinct signals are expected: one for the carbon bearing the aldehyde group, three for the carbons bonded to chlorine, and two for the carbons bonded to hydrogen. The C-Cl carbons will be shifted downfield relative to unsubstituted benzene. |

| Infrared (IR) | C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group, typically appearing around 1700-1715 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands often observed near 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi resonance). C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion. The characteristic isotopic pattern for three chlorine atoms (³⁵Cl and ³⁷Cl) will result in M⁺, M+2, M+4, and M+6 peaks with predictable relative intensities, providing definitive evidence of the presence of three chlorine atoms. |

Reactivity and Chemical Behavior

The chemical behavior of 2,3,4-trichlorobenzaldehyde is dictated by the interplay between the aldehyde functional group and the heavily chlorinated aromatic ring.

Reactions of the Aldehyde Group

The aldehyde is the primary site of reactivity, susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorinated ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles than benzaldehyde itself.

-

Oxidation: Can be readily oxidized to 2,3,4-trichlorobenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

-

Reduction: The aldehyde can be selectively reduced to 2,3,4-trichlorobenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: It undergoes addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Condensation Reactions: Reacts with primary amines to form Schiff bases (imines) and with stabilized ylides in the Wittig reaction to form alkenes.

Reactions of the Aromatic Ring

The three chlorine atoms are powerful deactivating groups, making the aromatic ring electron-deficient and highly resistant to electrophilic aromatic substitution (e.g., further halogenation, nitration, or Friedel-Crafts reactions). Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), although harsh conditions (high temperature and pressure) are typically required.

Caption: Key reactivity pathways for 2,3,4-Trichlorobenzaldehyde.

Applications in Research and Drug Development

While specific, large-scale applications of 2,3,4-trichlorobenzaldehyde are not broadly documented, its structural motifs are highly relevant in medicinal chemistry. Polychlorinated aromatic compounds are prevalent in pharmaceuticals and agrochemicals due to their metabolic stability and ability to occupy hydrophobic pockets in biological targets.

-

Scaffold for Synthesis: It serves as a key intermediate. For example, the related 2,3,5-trichlorobenzaldehyde is a precursor in the synthesis of α-keto amides, which are key intermediates for sodium channel blockers.

-

Precursor for Heterocycles: The aldehyde functionality is a gateway to constructing various heterocyclic ring systems, which are foundational structures in many drug molecules.

-

Analogue Development: In drug discovery programs, compounds like 2,3,4-trichlorobenzaldehyde are valuable for structure-activity relationship (SAR) studies. For instance, the 2,3,4-trihydroxybenzyl moiety, a related structure, was identified as a key pharmacophore for inhibitors of the coxsackievirus B3 3C protease.[6] Researchers can systematically probe the effects of chlorine substitution patterns on biological activity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,3,4-Trichlorobenzaldehyde presents several hazards.[2]

-

GHS Pictogram:

-

Signal Word: Warning

-

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures

Given its hazard profile, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be necessary if there is a risk of splashing.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2,3,4-Trichlorobenzaldehyde is a valuable chemical intermediate whose properties are defined by the strong electronic influence of its three chlorine substituents. Its enhanced reactivity at the aldehyde carbon, coupled with the deactivated aromatic ring, makes it a strategic component for synthesizing complex molecules, particularly in the fields of pharmaceutical and materials science. A thorough understanding of its synthesis, spectroscopic fingerprints, reactivity, and safety protocols, as detailed in this guide, is paramount for its effective and safe utilization in the laboratory.

References

-

Chemical Synthesis Database. (2025). 2,3,4-trichlorobenzaldehyde. [Link]

-

PubChem. (n.d.). 2,3,4-Trichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3,4-Trihydroxybenzaldehyde. [Link]

-

PubChem. (n.d.). 2,3,6-Trichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2022). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. [Link]

- Google Patents. (n.d.). Synthesis method of 2,3,4-trihydroxybenzaldehyde.

-

ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

- Google Patents. (n.d.).

-

CORE. (n.d.). Synthesis of Functionally Substituted Benzaldehydes. [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. 2,3,4-Trichlorobenzaldehyde | C7H3Cl3O | CID 12595048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4-Trichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,3,4-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2,3,4-trichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document explores three core synthetic strategies: the side-chain chlorination of 2,3,4-trichlorotoluene followed by hydrolysis, the direct formylation of 1,2,3-trichlorobenzene, and the oxidation of 2,3,4-trichlorotoluene. Each method is discussed in detail, including its underlying chemical principles, mechanistic insights, and field-proven experimental protocols. The guide is designed to equip researchers and process chemists with the necessary knowledge to select and implement the most suitable synthetic route for their specific needs, with a focus on efficiency, scalability, and safety.

Introduction

2,3,4-Trichlorobenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis. Its trifunctionalized benzene ring serves as a versatile scaffold for the construction of more complex molecules, particularly in the development of novel pharmaceuticals and agricultural chemicals. The strategic placement of the chlorine atoms and the reactive aldehyde group allows for a wide range of subsequent chemical transformations. This guide delves into the most practical and scientifically robust methods for the preparation of this important building block.

Synthesis via Side-Chain Chlorination of 2,3,4-Trichlorotoluene

A common and industrially viable approach to 2,3,4-trichlorobenzaldehyde begins with the corresponding toluene derivative, 2,3,4-trichlorotoluene. This pathway involves a two-step process: free-radical chlorination of the methyl group, followed by hydrolysis of the resulting benzal chloride derivative.

Mechanistic Rationale

The initial step proceeds via a free-radical chain mechanism. Ultraviolet (UV) light or a radical initiator is used to homolytically cleave molecular chlorine (Cl₂) into two chlorine radicals (Cl•). These highly reactive radicals then abstract a hydrogen atom from the methyl group of 2,3,4-trichlorotoluene, generating a benzyl radical. This benzylic radical is stabilized by resonance with the aromatic ring. The benzyl radical then reacts with another molecule of Cl₂ to form 2,3,4-trichlorobenzyl chloride and a new chlorine radical, thus propagating the chain. The reaction can be controlled to favor the formation of the dichloromethyl derivative, 1,2,3-trichloro-4-(dichloromethyl)benzene, which is the direct precursor to the aldehyde.

The subsequent hydrolysis of the dichloromethyl group is typically achieved by heating with water or a dilute acid. This reaction proceeds through a carbocationic intermediate, which is attacked by water to form a geminal diol. This unstable intermediate readily eliminates a molecule of water to yield the final aldehyde product.

Experimental Protocol: Side-Chain Chlorination and Hydrolysis

Step 1: Photochlorination of 2,3,4-Trichlorotoluene

-

In a reaction vessel equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a UV lamp, charge 2,3,4-trichlorotoluene and a suitable solvent such as carbon tetrachloride.

-

Heat the mixture to reflux (approximately 77 °C for carbon tetrachloride).

-

Introduce chlorine gas through the gas inlet tube while irradiating the mixture with the UV lamp.

-

Monitor the reaction progress by gas chromatography (GC) to ensure the formation of 1,2,3-trichloro-4-(dichloromethyl)benzene while minimizing the formation of the trichloromethyl derivative.

-

Once the desired conversion is achieved, stop the chlorine flow and UV irradiation.

-

Allow the mixture to cool to room temperature and purge with nitrogen to remove any residual chlorine and hydrogen chloride.

-

The crude 1,2,3-trichloro-4-(dichloromethyl)benzene can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis of 1,2,3-Trichloro-4-(dichloromethyl)benzene

-

Charge the crude 1,2,3-trichloro-4-(dichloromethyl)benzene into a reaction vessel equipped with a reflux condenser and a stirrer.

-

Add a mixture of water and a phase-transfer catalyst (e.g., a quaternary ammonium salt) or a dilute acid (e.g., sulfuric acid).

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction by GC until the starting material is consumed.

-

After cooling, separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 2,3,4-trichlorobenzaldehyde can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by vacuum distillation.

An In-depth Technical Guide to the Safety and Handling of 2,3,4-Trichlorobenzaldehyde

This guide provides a comprehensive technical overview of the safety protocols and handling procedures for 2,3,4-Trichlorobenzaldehyde (CAS No. 19361-59-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.

Compound Profile and Hazard Identification

2,3,4-Trichlorobenzaldehyde is a chlorinated aromatic aldehyde, a class of compounds that warrants careful handling due to potential toxicological effects.[1] Understanding its intrinsic properties is the foundation of a robust safety protocol.

1.1. Chemical and Physical Properties

A summary of the key physical and chemical properties of 2,3,4-Trichlorobenzaldehyde is presented below. This data is critical for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃O | PubChem[2] |

| Molecular Weight | 209.46 g/mol | ChemicalBook[3] |

| CAS Number | 19361-59-2 | PubChem[2] |

| Appearance | Not explicitly available, likely a solid | Inferred from melting point |

| Melting Point | 86 °C | ChemicalBook[3] |

| Boiling Point | 279.5±35.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.529±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates[4] |

1.2. GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized understanding of the primary hazards associated with 2,3,4-Trichlorobenzaldehyde. The compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2]

The "Warning" signal word is associated with these classifications.[2] The causality for these hazards lies in the reactivity of the aldehyde functional group and the toxicological properties of chlorinated aromatic compounds.[1][5]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

2.1. Engineering Controls

The primary engineering control for handling 2,3,4-Trichlorobenzaldehyde is a properly functioning chemical fume hood. This is crucial to minimize the inhalation of any dust or vapors, directly addressing the H335 hazard (May cause respiratory irritation).[2] The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.

2.2. Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following PPE is mandatory when handling 2,3,4-Trichlorobenzaldehyde:

-

Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are required to prevent eye contact, which can cause serious irritation (H319).[2][6] Standard safety glasses with side shields may not provide adequate protection from splashes or fine dust.

-

Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact and subsequent irritation (H315).[2] A lab coat or chemical-resistant apron should also be worn to protect street clothing and underlying skin.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

The following DOT graph illustrates the logical flow of selecting appropriate PPE based on the identified hazards.

Caption: PPE selection workflow based on GHS hazards.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

3.1. Handling

-

Work Area: All handling of 2,3,4-Trichlorobenzaldehyde should be conducted in a designated area within a chemical fume hood.

-

Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust during weighing and transfer.[7]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8] Do not eat, drink, or smoke in areas where the chemical is handled.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may lead to vigorous or explosive reactions.[7][9]

3.2. Storage

-

Container: Store in a tightly closed, properly labeled container.[7][8]

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[1][7] The recommended storage temperature is refrigerated (2-8°C).[4]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere to prevent degradation.[10]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

4.1. First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.[6][8] If breathing is difficult, provide oxygen and seek immediate medical attention.[8]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8][11] Seek medical attention if irritation persists.

-

Eye Contact: If the chemical enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]

4.2. Accidental Release Measures

-

Small Spills: For small spills of the solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated.

-

Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust.

-

Environmental Precautions: Do not allow the material to enter drains or waterways.[7]

Disposal Considerations

All waste containing 2,3,4-Trichlorobenzaldehyde must be treated as hazardous waste.

5.1. Waste Disposal Protocol

-

Containerization: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.[1]

-

Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

-

Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company, in accordance with all local, state, and federal regulations.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.[12]

The following diagram outlines the logical workflow for the proper disposal of 2,3,4-Trichlorobenzaldehyde waste.

Caption: Workflow for the safe disposal of chemical waste.

Conclusion

2,3,4-Trichlorobenzaldehyde is a valuable reagent in research and development, but its safe use is contingent upon a thorough understanding of its hazards and the implementation of rigorous safety protocols. By integrating the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. The foundation of laboratory safety is not merely following rules, but understanding the scientific principles that underpin them.

References

-

National Center for Biotechnology Information. (n.d.). 2,3,4-Trichlorobenzaldehyde. PubChem. Retrieved from [Link]

-

S D FINE-CHEM LIMITED. (n.d.). 4-CHLOROBENZALDEHYDE - GHS Safety Data Sheet. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2,3,4-trichlorobenzaldehyde. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 2,3,4-trichlorobenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,6-Trichlorobenzaldehyde. PubChem. Retrieved from [Link]

-

Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual. Retrieved from [Link]

-

European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

OxyChem. (2014). Chlorinated Organics Handbook. Retrieved from [Link]

-

NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

-

EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3,4-Trichlorobenzaldehyde | C7H3Cl3O | CID 12595048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4-Trichlorobenzaldehyde | 19361-59-2 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 6. echemi.com [echemi.com]

- 7. 2,3,4-Trihydroxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 10. 19361-59-2|2,3,4-Trichlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 11. oxychem.com [oxychem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis of 2,3,4-Trichlorobenzaldehyde: A Technical Guide to Starting Materials and Strategic Execution

Abstract

2,3,4-Trichlorobenzaldehyde is a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals. Its utility stems from the specific substitution pattern of the chloro groups on the aromatic ring, which imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological activity. This in-depth technical guide provides a comprehensive analysis of the primary synthetic routes to 2,3,4-trichlorobenzaldehyde, with a focus on the selection of appropriate starting materials and the underlying chemical principles that govern the transformations. This document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering field-proven insights into the strategic execution of these synthetic pathways.

Introduction: The Strategic Importance of 2,3,4-Trichlorobenzaldehyde

The strategic placement of three chlorine atoms on the benzaldehyde scaffold makes 2,3,4-trichlorobenzaldehyde a highly sought-after precursor in organic synthesis. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of both the aldehyde functional group and the aromatic ring, enabling a wide range of subsequent chemical modifications. A thorough understanding of the synthetic pathways to this key intermediate is therefore crucial for the efficient and cost-effective production of numerous high-value compounds.

This guide will explore the two most prevalent and industrially relevant strategies for the synthesis of 2,3,4-trichlorobenzaldehyde, originating from two primary starting materials: 2,3,4-trichlorotoluene and 1,2,3-trichlorobenzene . Each route will be dissected to reveal the causal relationships behind the chosen reagents, reaction conditions, and expected outcomes.

Synthetic Route I: Oxidation of 2,3,4-Trichlorotoluene

The oxidation of the methyl group of 2,3,4-trichlorotoluene to an aldehyde is a direct and commonly employed synthetic strategy. The primary approach involves a two-step process: free-radical side-chain chlorination followed by hydrolysis.

The Causality of Experimental Choices

The selection of this pathway is often dictated by the commercial availability and cost of 2,3,4-trichlorotoluene. The stepwise conversion of the methyl group to a dichloromethyl intermediate, which is then hydrolyzed, offers a high degree of control and generally leads to good yields of the desired aldehyde.

Side-Chain Chlorination: This step proceeds via a free-radical mechanism, initiated by UV light or a radical initiator. The benzylic protons of the methyl group are particularly susceptible to abstraction by chlorine radicals due to the resonance stabilization of the resulting benzyl radical. The reaction is typically carried out in a non-polar solvent to avoid unwanted side reactions on the aromatic ring. The extent of chlorination can be controlled by the stoichiometry of the chlorine gas and the reaction time. For the synthesis of the aldehyde, the formation of the dichloromethyl derivative is targeted.

Hydrolysis: The dichloromethyl intermediate is readily hydrolyzed to the corresponding aldehyde. This is typically achieved by heating the intermediate with water, often in the presence of a catalyst such as an acid or a Lewis acid, to facilitate the nucleophilic substitution of the chlorine atoms by water.

Experimental Protocol: Side-Chain Chlorination and Hydrolysis of 2,3,4-Trichlorotoluene

Step 1: Side-Chain Dichlorination of 2,3,4-Trichlorotoluene

-

Reaction Setup: A solution of 2,3,4-trichlorotoluene in a suitable inert solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a UV lamp.

-

Initiation: The solution is heated to reflux, and chlorine gas is bubbled through the mixture while being irradiated with UV light.

-

Monitoring: The reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the formation of the mono- and dichlorinated products. The flow of chlorine gas is stopped once the desired conversion to 1,2,3-trichloro-4-(dichloromethyl)benzene is achieved.

-

Work-up: The reaction mixture is cooled, and any excess dissolved chlorine and hydrogen chloride are removed by purging with an inert gas (e.g., nitrogen). The solvent is then removed under reduced pressure to yield the crude dichloromethyl intermediate.

Step 2: Hydrolysis to 2,3,4-Trichlorobenzaldehyde

-

Reaction Setup: The crude 1,2,3-trichloro-4-(dichloromethyl)benzene is mixed with water and a catalytic amount of a Lewis acid (e.g., ferric chloride).

-

Hydrolysis: The mixture is heated to a temperature of 100-150°C with vigorous stirring. The progress of the hydrolysis is monitored by TLC or GC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The organic layer is separated, washed with a sodium bicarbonate solution to remove any acidic byproducts, and then with water. The crude 2,3,4-trichlorobenzaldehyde is then purified by distillation under reduced pressure or by recrystallization.

Data Presentation

| Parameter | Value/Condition | Rationale |

| Starting Material | 2,3,4-Trichlorotoluene | Readily available precursor. |

| Chlorination Reagent | Chlorine gas (Cl₂) | Effective for free-radical side-chain chlorination. |

| Initiator | UV light | Provides the energy to initiate the radical chain reaction. |

| Solvent (Chlorination) | Carbon Tetrachloride (or other inert solvent) | Prevents electrophilic aromatic substitution on the ring. |

| Hydrolysis Reagent | Water (H₂O) | Nucleophile for the conversion of the dichloride to the aldehyde. |

| Catalyst (Hydrolysis) | Ferric Chloride (FeCl₃) or other Lewis acids | Facilitates the hydrolysis reaction. |

| Typical Yield | 70-85% (overall) | Dependent on the control of the chlorination step. |

Experimental Workflow Diagram

Caption: Oxidation of 2,3,4-Trichlorotoluene to 2,3,4-Trichlorobenzaldehyde.

Synthetic Route II: Formylation of 1,2,3-Trichlorobenzene

The introduction of a formyl group (-CHO) onto the 1,2,3-trichlorobenzene ring is another viable synthetic route. This is typically achieved through electrophilic aromatic substitution reactions such as the Gattermann-Koch or the Vilsmeier-Haack reaction.

The Causality of Experimental Choices and Regioselectivity

The choice of a formylation reaction depends on the availability of 1,2,3-trichlorobenzene and the desired reaction conditions. A critical consideration in this approach is the regioselectivity of the formylation. The three chlorine atoms on the benzene ring are deactivating groups, making the ring less susceptible to electrophilic attack than benzene itself. However, halogens are known to be ortho, para-directors due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance.[1][2][3]

In the case of 1,2,3-trichlorobenzene, the potential sites for electrophilic attack are positions 4, 5, and 6.

-

Position 4: This position is para to the chlorine at C2 and ortho to the chlorine at C3.

-

Position 5: This position is meta to the chlorines at C1 and C3 and para to the chlorine at C2.

-

Position 6: This position is ortho to the chlorine at C1.

Considering the directing effects of the three chlorine atoms, the formation of the arenium ion intermediate is most stabilized when the electrophile attacks the 4-position, as this allows for resonance stabilization from the chlorine atoms at the 2 and 3 positions. Steric hindrance also plays a role, and the 4-position is less sterically hindered than the positions flanked by two chlorine atoms. Therefore, the formylation of 1,2,3-trichlorobenzene is expected to yield primarily 2,3,4-trichlorobenzaldehyde.

Gattermann-Koch Reaction: This reaction utilizes carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl). The reactive electrophile is believed to be the formyl cation, [HCO]⁺.[4]

Vilsmeier-Haack Reaction: This reaction employs a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[5][6] This method is often milder than the Gattermann-Koch reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,2,3-Trichlorobenzene

-

Formation of the Vilsmeier Reagent: In a reaction vessel, phosphoryl chloride (POCl₃) is added dropwise to an excess of N,N-dimethylformamide (DMF) at a low temperature (e.g., 0°C) with stirring.

-

Reaction with Substrate: 1,2,3-Trichlorobenzene is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated to a moderate temperature (e.g., 60-80°C) for several hours.

-

Monitoring: The progress of the reaction is monitored by GC or TLC.

-

Hydrolysis and Work-up: After the reaction is complete, the mixture is cooled and poured onto crushed ice. The intermediate iminium salt is hydrolyzed to the aldehyde by heating the aqueous mixture. The product is then extracted with a suitable organic solvent (e.g., dichloromethane).

-

Purification: The organic extracts are combined, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the resulting crude 2,3,4-trichlorobenzaldehyde is purified by column chromatography or recrystallization.

Data Presentation

| Parameter | Gattermann-Koch Reaction | Vilsmeier-Haack Reaction | Rationale |

| Starting Material | 1,2,3-Trichlorobenzene | 1,2,3-Trichlorobenzene | Readily available precursor. |

| Formylating Agent | CO, HCl | POCl₃, DMF | Source of the formyl group. |

| Catalyst | AlCl₃, CuCl | - | Lewis acid to generate the electrophile. |

| Reaction Conditions | High pressure, anhydrous | Moderate temperature | Vilsmeier-Haack is generally milder. |

| Typical Yield | Moderate to good | Good to excellent | Vilsmeier-Haack often gives higher yields for deactivated systems. |

Logical Relationship Diagram

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,3,4-Trichlorobenzaldehyde

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,3,4-Trichlorobenzaldehyde. This protocol is designed for researchers, quality control analysts, and professionals in the pharmaceutical and environmental sciences who require a reliable method for the identification and quantification of this chlorinated aromatic aldehyde. The methodology outlined herein is built upon established principles of chromatography and is structured to be self-validating, ensuring accuracy, precision, and robustness.

Introduction

2,3,4-Trichlorobenzaldehyde (C₇H₃Cl₃O, MW: 209.46 g/mol ) is a chlorinated aromatic aldehyde.[1][2] Its isomers and related compounds are used in the synthesis of various chemicals, including pesticides and pharmaceuticals. Due to the potential environmental persistence and toxicological concerns associated with chlorinated organic compounds, the ability to accurately detect and quantify 2,3,4-Trichlorobenzaldehyde in various matrices is of significant importance.[3] High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for this purpose, providing high resolution, sensitivity, and specificity.

This guide provides a comprehensive protocol for the analysis of 2,3,4-Trichlorobenzaldehyde by RP-HPLC with UV detection, including a detailed explanation of the rationale behind the methodological choices, a step-by-step experimental workflow, and guidelines for method validation.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃O | [1][2] |

| Molecular Weight | 209.46 g/mol | [1][4] |

| Appearance | Solid (predicted) | |

| Melting Point | 86 °C | [4] |

| Boiling Point | 279.5±35.0 °C (Predicted) | [4] |

| Solubility | Soluble in organic solvents like methanol and acetonitrile. | General chemical knowledge |

| UV Absorbance | Expected to have strong absorbance in the UV region due to the benzene ring and carbonyl group. | General chemical knowledge |

Principle of the Method: Reversed-Phase HPLC

This method utilizes reversed-phase chromatography, the most common mode of HPLC for the separation of moderately polar to nonpolar organic compounds.

Causality behind the choice:

-

Stationary Phase: A nonpolar C18 (octadecylsilyl) stationary phase is chosen. The three chlorine atoms and the benzene ring make 2,3,4-Trichlorobenzaldehyde a relatively nonpolar molecule, leading to strong hydrophobic interactions with the C18 stationary phase.[5] This interaction is the primary mechanism for retention.[5]

-

Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte. By varying the ratio of acetonitrile (the stronger, less polar solvent) to water (the weaker, more polar solvent), the retention time of 2,3,4-Trichlorobenzaldehyde can be precisely controlled.

-

Detection: A UV detector is employed for its sensitivity to compounds containing chromophores, such as the aromatic ring and carbonyl group present in 2,3,4-Trichlorobenzaldehyde.

Caption: Workflow of the HPLC analysis for 2,3,4-Trichlorobenzaldehyde.

Experimental Protocol

Materials and Reagents

-

2,3,4-Trichlorobenzaldehyde reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Methanol (HPLC grade, for sample preparation)

-

0.45 µm syringe filters (PTFE or other suitable material)

Instrumentation

-

HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

-

Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This ratio provides a good starting point for achieving a reasonable retention time and good peak shape for a moderately nonpolar compound. It can be optimized as needed. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and can improve peak symmetry. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. For higher sensitivity, the wavelength of maximum absorbance (λmax) should be determined by scanning the UV spectrum of the analyte. A patent for a similar compound suggests a detection wavelength of 240 nm.[6] |

| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential impurities. |

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 2,3,4-Trichlorobenzaldehyde reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

-

Perform serial dilutions of the stock standard solution with the mobile phase (Acetonitrile:Water, 60:40).

-

Filter the final solutions through a 0.45 µm syringe filter before injection.[7]

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.[8][9] For solid samples, extraction is necessary, while liquid samples may require dilution or clean-up.

General Extraction Protocol for Solid Samples:

-

Accurately weigh a known amount of the homogenized sample.

-

Add a suitable volume of methanol or acetonitrile.

-

Sonicate or vortex for 15-20 minutes to ensure complete extraction.

-

Centrifuge the sample to pellet any solid material.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.[7]

-

If necessary, dilute the filtrate with the mobile phase to bring the analyte concentration within the calibration range.

For complex matrices, such as environmental samples, more extensive cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering substances.[10]

Caption: General sample preparation workflow for solid matrices.

Method Validation (A Self-Validating System)

To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to established guidelines (e.g., ICH Q2(R1)).

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (matrix without analyte) and a spiked sample to ensure no interfering peaks at the retention time of 2,3,4-Trichlorobenzaldehyde.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by injecting the working standard solutions and plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

-

Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.

-

Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

-

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ).

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This is evaluated by slightly changing parameters like mobile phase composition, flow rate, and column temperature and observing the effect on the results.

Data Analysis and Calculation

The concentration of 2,3,4-Trichlorobenzaldehyde in the sample is calculated using the calibration curve generated from the analysis of the working standard solutions.

Concentration (µg/mL) = (Sample Peak Area - Intercept) / Slope

The final concentration in the original sample should account for any dilution or concentration steps performed during sample preparation.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No peaks or very small peaks | - No injection made- Detector lamp off- Incorrect mobile phase composition- Sample concentration too low | - Check autosampler and syringe- Ensure detector lamp is on and stable- Verify mobile phase preparation- Prepare a more concentrated sample |

| Broad or tailing peaks | - Column contamination or degradation- Extraneous column volume- Incompatible sample solvent- Presence of active silanol groups | - Flush or replace the column- Check and tighten all fittings- Dissolve sample in mobile phase- Use a mobile phase with a lower pH or an end-capped column |

| Shifting retention times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction (unstable flow rate) | - Prepare fresh mobile phase and degas thoroughly- Ensure stable column oven temperature- Check pump for leaks and perform maintenance |

| High backpressure | - Blockage in the system (e.g., frit, tubing)- Column contamination | - Systematically check for blockages- Flush the column in the reverse direction (if permitted by the manufacturer) |

Safety Precautions

2,3,4-Trichlorobenzaldehyde is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of 2,3,4-Trichlorobenzaldehyde. By following the outlined protocol and adhering to good laboratory practices, researchers and analysts can achieve accurate and reproducible results. The principles of method validation described ensure the integrity and trustworthiness of the data generated.

References

-

Chemical Synthesis Database. (2025). 2,3,4-trichlorobenzaldehyde. Available at: [Link]

-

PubChem. (n.d.). 2,3,4-Trichlorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2,3,6-Trichlorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Available at: [Link]

- Google Patents. (n.d.). HPLC method for purifying organic compounds.

-

SIELC Technologies. (2018). Separation of 2,3,4-Trihydroxybenzaldehyde on Newcrom R1 HPLC column. Available at: [Link]

-

Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]

-

ResearchGate. (2015). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Available at: [Link]

-

ACS Publications. (1987). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. Available at: [Link]

-

Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

-

OPUS. (2021). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. Available at: [Link]

-

VTechWorks. (n.d.). Analysis of Organic Pollutants by Micro Scale Liquid-Liquid Extraction. Available at: [Link]

-

Acta Pharmaceutica Hungarica. (2017). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Available at: [Link]

- Google Patents. (n.d.). Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.

- Google Patents. (n.d.). Synthesis method of 2,3, 4-trihydroxybenzaldehyde.

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2,3,4-Trichlorobenzaldehyde | C7H3Cl3O | CID 12595048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. 2,3,4-Trichlorobenzaldehyde | 19361-59-2 [m.chemicalbook.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]

- 7. nacalai.com [nacalai.com]

- 8. organomation.com [organomation.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

2,3,4-Trichlorobenzaldehyde: A Versatile Chlorinated Aromatic Building Block for Novel Agrochemical Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated aromatic scaffolds are foundational to the development of many high-performance agrochemicals due to their ability to impart specific steric and electronic properties that enhance biological activity and metabolic stability. 2,3,4-Trichlorobenzaldehyde is a key chemical intermediate possessing a reactive aldehyde functionality and a polychlorinated phenyl ring. This unique combination makes it an attractive starting material for the synthesis of diverse classes of pesticides, including fungicides, herbicides, and insecticides. This document provides a technical guide for researchers, outlining the core reactivity, key physicochemical properties, and detailed synthetic protocols for leveraging 2,3,4-trichlorobenzaldehyde as a precursor to novel agrochemical agents. The protocols are designed to be robust and illustrative of the compound's synthetic potential.

Introduction: The Strategic Value of Polychlorinated Aromatics

The strategic incorporation of chlorine atoms onto an aromatic ring is a time-tested strategy in agrochemical design. The chlorine substituents can modulate a molecule's lipophilicity, influencing its transport and penetration into target organisms. Furthermore, the electron-withdrawing nature of chlorine can alter the reactivity of adjacent functional groups and enhance the binding affinity of the molecule to its biological target. The C-Cl bond is also relatively stable against metabolic degradation, often extending the field persistence of the active ingredient.

2,3,4-Trichlorobenzaldehyde emerges as a valuable building block by providing two distinct points for chemical modification:

-

The Aldehyde Group: A versatile handle for a wide array of chemical transformations, including oxidation, reduction, reductive amination, and various condensation reactions (e.g., Knoevenagel, Claisen-Schmidt).

-

The Trichlorinated Phenyl Ring: The specific 2,3,4-substitution pattern offers a unique steric and electronic profile for molecular recognition at the target site. While nucleophilic aromatic substitution is challenging, the ring can be functionalized further through advanced cross-coupling methodologies.

This guide explores the practical application of this building block in the synthesis of potential agrochemical candidates.

Physicochemical Properties and Safety Data

A thorough understanding of a starting material's properties is critical for safe handling and effective reaction design.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃O | PubChem[1] |

| Molecular Weight | 209.46 g/mol | PubChem[1] |

| Appearance | Solid | ChemicalBook[2] |

| Melting Point | 86 °C | ChemicalBook[2] |

| Boiling Point | 279.5±35.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.529±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| CAS Number | 19361-59-2 | PubChem[1] |

Safety and Handling Information: 2,3,4-Trichlorobenzaldehyde is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Avoid inhalation of dust and contact with skin and eyes. Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Synthetic Applications in Agrochemical Development

The true utility of 2,3,4-trichlorobenzaldehyde is demonstrated through its conversion into more complex, biologically active molecules. Below are two detailed protocols for the synthesis of representative agrochemical scaffolds.

Application Note 1: Synthesis of a Novel Triazole-Based Fungicide Precursor

Principle: Triazole fungicides are a major class of agricultural chemicals that function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[3] This protocol outlines a multi-step synthesis of a novel 1-(2,3,4-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, a scaffold analogous to known fungicides, demonstrating the utility of the aldehyde group in building the core structure.

Synthetic Pathway:

Caption: Synthetic route to a triazole fungicide scaffold.

Protocol: Step-by-Step Methodology

Step 1: Synthesis of 2-(2,3,4-Trichlorophenyl)oxirane (Epoxide Formation)

-

Rationale: The Corey-Chaykovsky reaction is a reliable method for converting aldehydes into epoxides, which are versatile intermediates for introducing nucleophiles.

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in dry tetrahydrofuran (THF) under an argon atmosphere in a flame-dried, three-neck flask equipped with a magnetic stirrer and thermometer.

-

Cool the suspension to 0 °C in an ice bath.

-

Add trimethylsulfonium iodide (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting milky white suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

-

Re-cool the mixture to 0 °C and add a solution of 2,3,4-trichlorobenzaldehyde (1.0 eq) in dry THF dropwise via a syringe.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure epoxide.

Step 2: Synthesis of the Intermediate Alcohol (Epoxide Opening)

-

Rationale: The epoxide is opened by the nucleophilic attack of the triazole anion. The use of a polar aprotic solvent like DMF facilitates this Sₙ2 reaction.

-

To a solution of 2-(2,3,4-trichlorophenyl)oxirane (1.0 eq) in dimethylformamide (DMF), add 1H-1,2,4-triazole (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

-

Heat the mixture to 80 °C and stir for 6-8 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash thoroughly with water to remove DMF, then wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude alcohol intermediate, which can be used in the next step without further purification.

Step 3: Synthesis of the Target Triazole Scaffold (Oxidation)

-

Rationale: A mild oxidation of the secondary alcohol to a ketone completes the synthesis. Dess-Martin periodinane or Pyridinium chlorochromate (PCC) are suitable reagents that minimize over-oxidation.

-

Dissolve the crude alcohol from Step 2 (1.0 eq) in dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

-

Stir the mixture for 2-3 hours until TLC indicates complete conversion of the alcohol.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 15 minutes until the layers are clear.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by flash chromatography to obtain the target 1-(2,3,4-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.

Application Note 2: Synthesis of a Dihydropyrimidine-Based Herbicide Scaffold

Principle: Certain dihydropyrimidine derivatives are known to exhibit herbicidal activity by targeting essential plant processes. This protocol utilizes a Biginelli-type condensation reaction, a one-pot multicomponent reaction, to efficiently construct the heterocyclic core using 2,3,4-trichlorobenzaldehyde.

Synthetic Pathway:

Caption: One-pot synthesis of a dihydropyrimidine herbicide scaffold.

Protocol: Step-by-Step Methodology

Step 1: One-Pot Biginelli Condensation

-

Rationale: The Biginelli reaction is a highly efficient atom-economical process for synthesizing dihydropyrimidinones. A Lewis acid catalyst like Ytterbium(III) triflate (Yb(OTf)₃) is used to accelerate the reaction and improve yields.

-

In a round-bottom flask, combine 2,3,4-trichlorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and urea (1.5 eq) in absolute ethanol.

-

Add a catalytic amount of Yb(OTf)₃ (0.1 eq) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours, often indicated by the precipitation of the product.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.

-

Recrystallize the crude solid from hot ethanol to obtain the pure dihydropyrimidine product.

General Experimental Workflow

A standardized workflow is essential for reproducible synthetic chemistry research. The following diagram illustrates a typical sequence from reaction setup to final product characterization.

Caption: Standard workflow for agrochemical synthesis and analysis.

Conclusion

2,3,4-Trichlorobenzaldehyde is a potent and versatile building block for the synthesis of novel agrochemicals. Its aldehyde functionality provides a reliable entry point for constructing complex heterocyclic systems, while the trichlorinated phenyl ring imparts key properties for biological activity. The protocols detailed herein for creating triazole and dihydropyrimidine scaffolds serve as a practical foundation for researchers aiming to explore new chemical space in the ongoing search for more effective and safer agricultural solutions.

References

-

PubChem. 2,3,4-Trichlorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Xiangshuo Chemical. Analysis of triazole fungicides and their intermediates. (2023). [Link]

-

NIH. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-Trichlorobenzaldehyde

Welcome to the technical support center for the synthesis of 2,3,4-trichlorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you identify and mitigate common byproducts, ensuring the integrity of your final product.

Introduction to Synthetic Strategies and Byproduct Formation

The synthesis of 2,3,4-trichlorobenzaldehyde primarily proceeds through two main routes: the oxidation of 2,3,4-trichlorotoluene and the formylation of 1,2,3-trichlorobenzene. Each pathway presents a unique set of challenges, particularly concerning the formation of unwanted byproducts. Understanding the mechanistic underpinnings of these side reactions is critical for optimizing your synthesis and purification processes.

This guide will delve into the specifics of byproduct formation for each route and provide actionable troubleshooting steps.

Part 1: Oxidation of 2,3,4-Trichlorotoluene

The oxidation of the methyl group of 2,3,4-trichlorotoluene to an aldehyde is a common and direct synthetic approach. However, controlling the oxidation state of the benzylic carbon is the principal challenge.

Diagram: Oxidation Pathway and Byproducts

Caption: Oxidation of 2,3,4-trichlorotoluene to 2,3,4-trichlorobenzaldehyde, highlighting the primary byproduct from over-oxidation.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yields a significant amount of 2,3,4-trichlorobenzoic acid. How can I prevent this over-oxidation?

A1: The formation of 2,3,4-trichlorobenzoic acid is a classic case of over-oxidation.[1] The aldehyde intermediate is susceptible to further oxidation under the reaction conditions. Here’s how you can troubleshoot this issue:

-

Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate are more likely to lead to the carboxylic acid. Consider using milder or more controlled oxidizing agents.

-

Manganese Dioxide (MnO₂): This is a common and relatively mild reagent for the oxidation of benzylic alcohols and aldehydes.[2][3] It often requires stoichiometric amounts and is a heterogeneous reaction, which can sometimes be sluggish but offers better control.

-

Chromium-based Reagents (e.g., CrO₃, PCC, PDC): While effective, chromium reagents are toxic.[4] Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are known to be effective in stopping the oxidation at the aldehyde stage. Catalytic CrO₃ with a co-oxidant like periodic acid can also be used.[5]

-

-

Reaction Conditions:

-

Temperature: Lowering the reaction temperature can help to reduce the rate of the second oxidation step, which typically has a higher activation energy.

-

Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as a significant amount of the desired aldehyde has formed and before substantial over-oxidation occurs.

-

Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess may be necessary to drive the initial oxidation, but a large excess will promote the formation of the carboxylic acid.

-

Q2: My final product is contaminated with unreacted 2,3,4-trichlorotoluene. What should I do?

A2: The presence of unreacted starting material indicates an incomplete reaction. Here are some strategies to address this:

-

Increase Reaction Time and/or Temperature: While balancing the risk of over-oxidation, incrementally increasing the reaction time or temperature can help drive the reaction to completion.

-

Optimize Catalyst/Reagent Amount: Ensure that you are using a sufficient amount of the oxidizing agent. For heterogeneous reactions with MnO₂, ensure efficient stirring to maximize surface contact.

-

Purification:

-

Fractional Distillation: If the boiling points of 2,3,4-trichlorotoluene and 2,3,4-trichlorobenzaldehyde are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[6][7]

-

Crystallization: The polarity difference between the non-polar toluene derivative and the more polar aldehyde may allow for separation by crystallization from a suitable solvent system.[8]

-

Chromatography: For smaller scales, column chromatography is a reliable method for separating the product from the starting material.

-

Q3: How can I remove the 2,3,4-trichlorobenzoic acid byproduct?

A3: The acidic nature of the carboxylic acid byproduct makes its removal relatively straightforward.

-

Aqueous Base Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). The 2,3,4-trichlorobenzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.

-

Protocol:

-

Dissolve the crude mixture in an appropriate organic solvent.

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of saturated NaHCO₃ solution and shake gently.

-

Separate the aqueous layer.

-

Repeat the wash with the NaHCO₃ solution.

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the purified aldehyde.

-

-

Part 2: Formylation of 1,2,3-Trichlorobenzene

Formylation of 1,2,3-trichlorobenzene introduces a formyl (-CHO) group onto the aromatic ring. Common methods include the Vilsmeier-Haack and Gattermann-Koch reactions. The primary challenge in this approach is controlling the regioselectivity of the electrophilic aromatic substitution.

Diagram: Formylation Pathways and Isomeric Byproducts

Caption: Formylation of 1,2,3-trichlorobenzene, showing the potential for the formation of isomeric trichlorobenzaldehyde byproducts.

Frequently Asked Questions & Troubleshooting

Q1: My product is a mixture of trichlorobenzaldehyde isomers. Why is this happening and how can I improve the selectivity?

A1: The formation of isomeric byproducts is a result of the directing effects of the three chloro substituents on the benzene ring. In electrophilic aromatic substitution, the incoming electrophile (the formylating agent) can attack different positions on the ring. For 1,2,3-trichlorobenzene, the possible positions for formylation are C4, C5, and C6.

-

Understanding Regioselectivity: Chlorine is an ortho-, para-directing group, but it is also deactivating. The cumulative deactivating effect of three chlorine atoms makes formylation challenging. The regioselectivity will be influenced by both electronic and steric factors. The Vilsmeier-Haack reaction, for instance, tends to substitute at the less sterically hindered position.[9]

-

Controlling Reaction Conditions:

-

Lewis Acid: In the Gattermann-Koch reaction, the choice and amount of Lewis acid (e.g., AlCl₃, CuCl) can influence the reactivity of the electrophile and potentially the regioselectivity.[1][10][11]

-

Temperature: Lowering the reaction temperature may enhance selectivity by favoring the product of the reaction pathway with the lowest activation energy.

-

Solvent: The choice of solvent can also play a role in the reaction's selectivity.

-

Q2: How can I separate the desired 2,3,4-trichlorobenzaldehyde from its isomers?

A2: The separation of positional isomers can be challenging due to their similar physical properties.

-

Fractional Distillation: This technique separates compounds based on differences in their boiling points. While the boiling points of trichlorobenzaldehyde isomers are likely to be close, careful fractional distillation under reduced pressure might achieve separation.[6] However, this may not be effective for isomers with very similar boiling points.[12][13]

-

Crystallization: Meticulous screening of solvents for crystallization can sometimes lead to the selective precipitation of one isomer. This is often an empirical process of trial and error.

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers.[14][15][16] Developing a suitable method with the right stationary and mobile phases can provide excellent separation.

-

Gas Chromatography (GC): GC, especially with a long capillary column, can also be effective for separating and quantifying isomeric mixtures.[17]

-

Q3: The Vilsmeier-Haack reaction is not proceeding well, and I have a lot of unreacted starting material. What can I do?

A3: The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[12][18][19] This reagent is a relatively weak electrophile, and its reaction with a deactivated ring like 1,2,3-trichlorobenzene can be sluggish.[9]

-

Reaction Temperature: These reactions often require elevated temperatures to proceed with deactivated substrates. Consider carefully increasing the reaction temperature while monitoring for potential side reactions.

-

Stoichiometry of the Vilsmeier Reagent: Ensure that the Vilsmeier reagent is generated in sufficient quantity. The ratio of DMF to POCl₃ can be important.

-

Reaction Time: Allow for a longer reaction time to enable the slow electrophilic substitution to occur.

-

Alternative Formylation Methods: If the Vilsmeier-Haack reaction proves to be low-yielding, consider exploring the Gattermann-Koch reaction, which might offer different reactivity profiles.

Summary of Common Byproducts and Their Identification

| Synthesis Route | Common Byproducts | Identification Methods | Mitigation & Removal |

| Oxidation of 2,3,4-Trichlorotoluene | 2,3,4-Trichlorobenzoic Acid | IR (broad O-H and C=O stretch), ¹H NMR (disappearance of aldehyde proton, appearance of carboxylic acid proton), GC-MS | Use milder oxidizing agents, control reaction time/temp, remove by base wash. |

| Unreacted 2,3,4-Trichlorotoluene | ¹H NMR (presence of methyl protons), GC-MS (retention time matches starting material) | Increase reaction time/temp, optimize reagent stoichiometry, purify by distillation, crystallization, or chromatography. | |

| Formylation of 1,2,3-Trichlorobenzene | Isomeric Trichlorobenzaldehydes (e.g., 2,3,5- and 3,4,5-) | GC-MS (same mass, different fragmentation/retention), HPLC, ¹H NMR (different aromatic proton splitting patterns) | Optimize reaction conditions (temp, catalyst), purify by fractional distillation, crystallization, or chromatography. |

| Unreacted 1,2,3-Trichlorobenzene | GC-MS (retention time matches starting material) | Increase reaction time/temp, purify by distillation or chromatography. |

References

- NROChemistry. Vilsmeier-Haack Reaction. Accessed January 25, 2026.

- Wikipedia. Vilsmeier–Haack reaction. Accessed January 25, 2026.

- Vilsmeier-Haack Reaction. YouTube; 2021.

- Slideshare. Vilsmeier haack reaction. Accessed January 25, 2026.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Accessed January 25, 2026.

- Testbook.

- Thieme E-Books. Synthesis by Formylation of Arene—Hydrogen Bonds. Accessed January 25, 2026.

- ResearchGate. (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Accessed January 25, 2026.

- Google Patents. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde. Accessed January 25, 2026.

- J&K Scientific LLC. Vilsmeier-Haack Reaction. Accessed January 25, 2026.

- Google Patents. Process for preparing 2,3,4-trihydroxy benzaldehyde by using amur maple. Accessed January 25, 2026.